molecular formula C11H11N3O B033915 2-Amino-3-benzyloxypyrazine CAS No. 110223-15-9

2-Amino-3-benzyloxypyrazine

Cat. No. B033915
M. Wt: 201.22 g/mol
InChI Key: QKEQFJXWHGVJJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-benzyloxypyrazine often involves multicomponent reactions, showcasing the compound's role in the development of complex molecular architectures. For example, new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides were synthesized via a three-component interaction, highlighting the versatility and complexity of synthesizing such compounds (Lega et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of 2-Amino-3-benzyloxypyrazine and its derivatives often involve X-ray crystallography to confirm the configuration of the synthesized compounds. The molecular and crystal structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined, providing insights into the compound's molecular geometry and intermolecular interactions (Pinto et al., 1999).

Chemical Reactions and Properties

The chemical behavior of 2-Amino-3-benzyloxypyrazine derivatives demonstrates their reactivity and potential for forming diverse molecular structures. For instance, the reactivity under basic conditions leading to various substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides indicates the compound's versatility in chemical transformations (Costanzo et al., 1994).

Scientific Research Applications

Safety And Hazards

“2-Amino-3-benzyloxypyrazine” is classified under GHS07 . The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

3-phenylmethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQFJXWHGVJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552084
Record name 3-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-benzyloxypyrazine

CAS RN

110223-15-9
Record name 3-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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